7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
Description
Nuclear Magnetic Resonance Spectral Signatures
The Nuclear Magnetic Resonance spectroscopic analysis of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine provides detailed information about the compound's structural environment and molecular dynamics. The proton Nuclear Magnetic Resonance spectrum displays characteristic signals that correspond to different proton environments within the molecule. The aromatic protons of the pyrrolo[2,3-d]pyrimidine core appear as distinct signals in the aromatic region, typically between 7-9 parts per million, reflecting the electronic environment of the fused ring system.
The methanamine protons appear as a characteristic pattern, with the methylene protons adjacent to the aromatic ring showing coupling to the amino group protons. Related compounds in this chemical family have demonstrated specific Nuclear Magnetic Resonance signatures that can be used for structural identification and purity assessment. The proton on the nitrogen at position 7 of the pyrrole ring typically appears as a broad signal due to rapid exchange with solvent protons under standard Nuclear Magnetic Resonance conditions.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the aromatic carbons appearing in the characteristic aromatic region and the methanamine carbon appearing in the aliphatic region. The quaternary carbons of the ring system can be identified by their characteristic chemical shifts and lack of direct proton coupling. The spectroscopic data collectively confirm the structural assignment and provide insights into the electronic distribution within the molecule.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine reveals characteristic fragmentation patterns that support structural identification and molecular composition determination. The molecular ion peak corresponds to the molecular weight of 148.07434 atomic mass units for the free base form of the compound. The mass spectrum displays a molecular ion peak at mass-to-charge ratio 149.08217 for the protonated molecular ion in positive ion mode, which is consistent with the molecular formula C7H8N4.
The fragmentation pattern includes several diagnostic ions that result from characteristic cleavage reactions. Common fragmentation pathways involve loss of the methanamine side chain, resulting in fragment ions corresponding to the pyrrolo[2,3-d]pyrimidine core. Additional fragmentation can occur through ring opening reactions and hydrogen rearrangements, producing smaller fragment ions that provide structural confirmation. The collision cross section values have been predicted for various adduct ions, with the protonated molecular ion showing a predicted collision cross section of 127.2 square angstroms.
Other common adduct ions observed in mass spectrometric analysis include sodium adducts (mass-to-charge ratio 171.06411), potassium adducts (mass-to-charge ratio 187.03805), and ammonium adducts (mass-to-charge ratio 166.10871). These adduct patterns are characteristic of compounds containing basic nitrogen atoms and provide additional confirmation of the molecular composition and structural features.
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 149.08217 | 127.2 |
| [M+Na]+ | 171.06411 | 137.8 |
| [M+K]+ | 187.03805 | 133.8 |
| [M+NH4]+ | 166.10871 | 146.5 |
| [M-H]- | 147.06761 | 126.8 |
Tautomeric Forms and Protonation States
The tautomeric equilibria and protonation behavior of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine represent important aspects of its structural characterization, as these properties directly influence the compound's chemical reactivity and physical properties. The pyrrolo[2,3-d]pyrimidine core can exist in different tautomeric forms, primarily involving the migration of the hydrogen atom between different nitrogen positions within the ring system. Theoretical calculations using Density Functional Theory have been employed to investigate the relative stability of different tautomeric forms in related pyrrolo[2,3-d]pyrimidine derivatives.
The most stable tautomeric form corresponds to the 7H-tautomer, where the hydrogen atom is positioned on the nitrogen at position 7 of the pyrrole ring, as indicated by the compound's nomenclature. Alternative tautomeric forms involving hydrogen migration to other nitrogen positions are generally less thermodynamically favored due to disruption of the optimal aromatic character and hydrogen bonding patterns. The energy gap between different tautomeric forms provides insights into the compound's stability and preferred structural configuration under various conditions.
The protonation behavior of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine involves multiple basic sites within the molecule, including the nitrogen atoms in the pyrimidine ring and the primary amine group of the methanamine substituent. The most basic site is typically the nitrogen at position 3 of the pyrimidine ring, which readily accepts a proton under acidic conditions. The methanamine group also exhibits basic character and can be protonated, particularly in acidic solutions, leading to the formation of various charged species.
| Structural Feature | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Free Base | C7H8N4 | 148.17 | 935505-76-3 |
| Hydrochloride Salt | C7H9ClN4 | 184.63 | 935466-96-9 |
The formation of hydrochloride salts represents a common approach to improve the compound's stability and handling properties. The hydrochloride salt form exhibits different solubility characteristics compared to the free base, with enhanced water solubility due to the ionic nature of the salt form. The protonation state significantly influences the compound's spectroscopic properties, with protonated forms showing characteristic shifts in Nuclear Magnetic Resonance and ultraviolet-visible absorption spectra compared to the neutral molecule.
Propriétés
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,3,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSGNBACOVJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Method from 2-methyl-3,3-dichloroacrylonitrile and Trimethyl Orthoformate
- Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Step 2: Addition condensation cyclization with formamidine salt under alkali conditions to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Reaction Conditions:
- Solvent: Methanol.
- Base: Sodium methoxide solution (28 wt% in methanol).
- Temperature: Initial dropwise addition at 30-35 °C, followed by stirring at 35-40 °C, then heating to 65-70 °C.
- Reaction Times: Dropwise addition over 2 hours, stirring for 4 hours, followed by an additional 4 hours at elevated temperature.
- Yield and Purity: Approximately 90.2% yield with 99.3% purity by liquid chromatography.
- Advantages: The method uses inexpensive raw materials, is environmentally friendly with low waste generation, and has high selectivity and yield.
Four-Step Synthesis from Ethyl 2-cyanoacetate Derivatives
- Step 1: Reaction of 2-bromo-1,1-dimethoxyethane with excess ethyl 2-cyanoacetate to form ethyl 2-cyano-4,4-diethoxybutanoate.
- Step 2: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
- Step 3: Conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using sodium hydroxide.
- Step 4: Isolation and purification of the product.
- Reaction Conditions: Controlled pH adjustment, temperature aging at 45 °C for cyclization, and vacuum drying below 100 °C.
- Yield and Purity: Overall yields up to 75%, with product purity exceeding 99.5% by HPLC.
- Process Benefits: This method reduces reaction steps, solvent use, and waste, providing a safe, economical, and ecological process.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine
The 4-chloro substituent in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a reactive site for nucleophilic substitution by aminomethyl reagents to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine. Although specific detailed protocols for this step are less documented in the provided sources, it generally involves:
- Reaction with aminomethyl nucleophiles (e.g., aminomethylamine or protected aminomethyl derivatives).
- Use of polar aprotic solvents or alcohols.
- Controlled temperature to optimize substitution and minimize side reactions.
- Purification by crystallization or chromatography to achieve high purity.
Summary Table of Key Preparation Parameters
| Step | Reactants/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation to form butadiene | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Ambient to 35 | ~2 | Not specified | Not specified | Initial step for pyrimidine core formation |
| Addition condensation cyclization | Butadiene + formamidine salt + NaOMe in methanol | 30-70 | 8-12 | 90.2 | 99.3 | One-pot reaction with stepwise base addition |
| Four-step synthesis (alternative) | Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane | 25-45 | Variable | 64-75 | >99.5 | Includes cyclization and chlorination steps |
| Nucleophilic substitution (aminomethylation) | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + aminomethyl reagent | Typically 20-80 | Several | Not specified | High | Final step to introduce methanamine group |
Research Findings and Considerations
- The synthetic routes emphasize high yield and purity, with reported purities exceeding 99% suitable for pharmaceutical applications.
- The use of sodium methoxide and formamidine salts is critical for efficient cyclization and chlorination.
- Process optimization focuses on minimizing waste and hazardous by-products, aligning with green chemistry principles.
- The 4-chloro intermediate is versatile and serves as a platform for further functionalization, including the introduction of the aminomethyl group.
- Reaction parameters such as temperature, molar ratios, and base addition rates significantly influence yield and selectivity.
- The methods described avoid harsh reagents like Raney nickel or strong acids, enhancing safety and environmental compatibility.
Analyse Des Réactions Chimiques
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at different positions of the pyrrolopyrimidine ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often employ hydrogen gas or metal hydrides.
Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have different biological activities and applications.
Applications De Recherche Scientifique
Inhibition of Protein Kinases
One of the primary applications of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine derivatives is their ability to inhibit protein kinases, specifically Janus Kinase 3 (JAK3). This inhibition is significant for treating several immunological disorders, including:
- Autoimmune Diseases : Conditions like lupus, multiple sclerosis, rheumatoid arthritis, and psoriasis have been targeted due to the compounds' immunosuppressive properties.
- Cancer Treatment : The compounds have shown promise in inhibiting various cancer-related pathways by targeting tyrosine kinases, which are crucial for cancer cell proliferation and survival .
Case Study: JAK1 Selective Inhibitors
Research has identified (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a potent JAK1 selective inhibitor with an IC50 value of 8.5 nM. This compound exhibited a selectivity index of 48 over JAK2, indicating its potential for targeted therapies with reduced side effects .
Antiviral Activity
Recent studies have highlighted the antiviral properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Specific compounds from this class have demonstrated promising activity:
- Structure-Activity Relationship (SAR) : Investigations into the SAR of these compounds revealed that modifications at positions 4 and 7 on the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral activity. For instance, certain derivatives exhibited EC90 values indicating effective inhibition of viral replication with minimal cytotoxicity .
Case Study: Antiviral Efficacy
In a study evaluating various derivatives against DENV and ZIKV, compounds were found to provide over 90% protection against DENV at specific concentrations. These findings suggest that these compounds could serve as a new class of antiviral agents targeting flavivirus infections .
Anticancer Applications
The anticancer potential of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine derivatives has been explored through various synthesized compounds targeting multiple tyrosine kinases:
| Compound | Target Kinases | IC50 Values (nM) |
|---|---|---|
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 |
| Sunitinib | EGFR | 261 |
These compounds have shown significant cytotoxic effects against various cancer cell lines, indicating their viability as therapeutic agents in oncology .
Mécanisme D'action
The mechanism by which 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor, interfering with the activity of certain enzymes involved in cell signaling pathways. This can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Substituents at the 5- and 7-Positions
Key Observations :
Modifications at the 4-Position
Key Observations :
- Piperidine/pyrrolidine rings : Introduce hydrogen-bonding capabilities and conformational rigidity, improving target engagement .
- Chlorine substitution : Facilitates nucleophilic displacement reactions, making it a versatile synthetic intermediate .
Physicochemical and Pharmacokinetic Considerations
Activité Biologique
7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various kinases. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Target Kinases:
The primary target for 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine is Bruton’s Tyrosine Kinase (BTK) . Inhibition of BTK disrupts B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are crucial for B-cell proliferation and survival. This inhibition leads to decreased B-cell proliferation and increased apoptosis, making it a potential candidate for treating B-cell malignancies.
Biochemical Pathways:
The compound also interacts with Protein Kinase B (Akt) , serving as an ATP-competitive inhibitor. By binding to the ATP-binding site of Akt, it prevents phosphorylation events essential for cell signaling and survival. This dual inhibitory action on both BTK and Akt pathways highlights its potential in cancer therapies.
Pharmacological Effects
In Vitro Studies:
Research has demonstrated that 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine exhibits significant inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) and PfCDPK1. In vitro assays revealed IC50 values ranging from 0.210 to 0.589 μM, indicating strong potency against these targets .
Antiviral Activity:
Additionally, derivatives of this compound have shown promise as antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Structural modifications have led to compounds displaying enhanced cytotoxicity and antiviral activity, suggesting that the pyrrolo[2,3-d]pyrimidine scaffold can be optimized for better efficacy against these pathogens .
Case Study 1: Cancer Treatment
A study investigated the efficacy of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine in models of B-cell malignancies. The compound was found to significantly reduce tumor growth in vivo by inhibiting BTK-mediated signaling pathways. The results indicated a potential application in targeted therapies for diseases such as chronic lymphocytic leukemia (CLL).
Case Study 2: Antiviral Applications
Another research effort focused on the design of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of ZIKV. The study identified several compounds with IC50 values in the low micromolar range. These findings suggest that further optimization could lead to effective treatments for viral infections .
Comparative Analysis
| Compound | Target | IC50 Value | Biological Activity |
|---|---|---|---|
| 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine | BTK | N/A | Inhibits B-cell proliferation |
| 7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine | Akt | N/A | Prevents phosphorylation events |
| Derivative A | PfCDPK4 | 0.210 μM | Antimalarial activity |
| Derivative B | ZIKV | Low µM range | Antiviral activity |
Q & A
Q. Table 1: Example Synthetic Conditions
| Amine Reactant | Solvent | Catalyst | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| (R)-(4-Methoxyphenyl)ethanamine | Isopropanol | HCl | 64% | >99% | |
| Naphthalen-1-ylmethanamine | Isopropanol | HCl | 77% | 99% |
Basic: How is the structural integrity of 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine confirmed experimentally?
Methodological Answer:
- 1H/13C NMR: Assign peaks for pyrrolo-pyrimidine protons (e.g., δ 11.89 ppm for NH in DMSO-d6) and aromatic substituents .
- X-ray Crystallography: Resolve fused-ring systems and substituent orientations (e.g., ethyl or chlorine groups at position 5) .
- HRMS/IR: Validate molecular weight (e.g., C22H22N4O2: 375.1816 [M+H]+) and functional groups (e.g., NH stretches at 3099 cm⁻¹) .
Basic: What biochemical interactions are associated with this compound?
Methodological Answer:
- Kinase Inhibition: The compound inhibits EGFR, Her2, and CDK2 via competitive binding to ATP pockets. Assays include:
- Biochemical Assays: Measure IC50 values using fluorescence polarization .
- Cellular Assays: Monitor apoptosis in cancer cell lines (e.g., MDA-MB-231) via flow cytometry .
- Binding Affinity: Surface plasmon resonance (SPR) confirms sub-µM affinity for kinase targets .
Advanced: How can reaction conditions be optimized to improve yields of substituted derivatives?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to isopropanol .
- Catalyst Tuning: Replace HCl with milder acids (e.g., acetic acid) to reduce side reactions .
- Microwave-Assisted Synthesis: Reduce reaction time from 12–48 hours to 1–2 hours while maintaining >80% yield .
Advanced: How to resolve contradictions in reported kinase inhibition data across studies?
Methodological Answer:
- Assay Standardization: Use uniform ATP concentrations (e.g., 10 µM) and kinase isoforms (e.g., EGFR L858R mutant) .
- Structural Analysis: Compare X-ray co-crystal structures to identify substituent effects on binding (e.g., ethyl vs. chlorine at position 5) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to harmonize IC50 data from disparate studies .
Advanced: What strategies enhance selectivity for specific kinase targets (e.g., EGFR over VEGFR2)?
Methodological Answer:
- Substituent Engineering: Introduce bulky groups (e.g., naphthylmethyl) to exploit hydrophobic pockets unique to EGFR .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict steric clashes with off-target kinases .
- Proteome-Wide Profiling: Confirm selectivity via KINOMEscan screening (Eurofins) .
Advanced: How can computational methods accelerate reaction design for novel derivatives?
Methodological Answer:
- Reaction Path Prediction: Quantum mechanical calculations (e.g., DFT) model transition states for chlorination or amination steps .
- Machine Learning: Train models on Reaxys data to predict optimal amine reactants for desired substituents .
- Retrosynthetic Analysis: ICReDD’s algorithms propose efficient routes using available intermediates (e.g., 4-chloro precursors) .
Advanced: How do structural modifications (e.g., ethyl vs. methyl groups) impact biological activity?
Methodological Answer:
- SAR Studies: Compare inhibition profiles of analogs (e.g., 5-ethyl vs. 5-chloro derivatives) across kinase panels .
- Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies entropy/enthalpy trade-offs in binding .
- Crystallographic Overlays: Superimpose structures (e.g., PDB 7PP) to identify steric or electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
